

ATTO 565 Maleimide for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **ATTO 565 maleimide**

Cat. No.: **B12376779**

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing **ATTO 565 maleimide**, a bright and photostable fluorescent dye, for labeling proteins and cells for analysis by flow cytometry (FACS).

Introduction to ATTO 565 Maleimide

ATTO 565 is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#) These properties make it an ideal candidate for various fluorescence-based applications, including high-resolution microscopy and flow cytometry.[\[2\]](#)[\[4\]](#)[\[5\]](#) The maleimide functional group allows for specific and efficient covalent labeling of thiol (-SH) groups, commonly found in cysteine residues of proteins.[\[2\]](#)[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) This stable thioether bond ensures a permanent fluorescent tag on the target molecule.

Physicochemical and Spectral Properties

The performance of a fluorophore in flow cytometry is critically dependent on its spectral characteristics. ATTO 565 is efficiently excited by the yellow-green laser (typically 561 nm) commonly found on modern flow cytometers. Its emission maximum in the orange-red region of the spectrum allows for easy integration into multicolor flow cytometry panels.

Table 1: Physicochemical and Spectral Properties of **ATTO 565 Maleimide**

Property	Value	Reference
Molecular Weight	733.16 g/mol	[9]
Excitation Maximum (λ_{ex})	563 - 564 nm	[2][3][4][5][9][10]
Emission Maximum (λ_{em})	590 - 592 nm	[2][3][4][5][9][10]
Molar Extinction Coefficient (ϵ)	$1.2 \times 10^5 \text{ M}^{-1}\text{cm}^{-1}$	[2][3][4][5]
Fluorescence Quantum Yield (η_{fl})	90%	[2][3][4][5]
Fluorescence Lifetime (τ_{fl})	4.0 ns	[2][3][4][5]
Reactive Group	Maleimide	[1][2][3][6]
Reacts With	Thiol groups (e.g., on cysteine residues)	[2][3][6][7][8]

Experimental Protocols

Here we provide detailed protocols for the conjugation of **ATTO 565 maleimide** to antibodies and subsequent staining of cells for flow cytometry analysis.

Protocol 1: Antibody Conjugation with ATTO 565 Maleimide

This protocol outlines the steps for labeling an antibody with **ATTO 565 maleimide**. The process involves the reduction of native disulfide bonds in the antibody to generate free thiol groups, which then react with the maleimide dye.

Materials:

- Antibody to be labeled (in an amine-free buffer like PBS)
- **ATTO 565 maleimide**
- Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

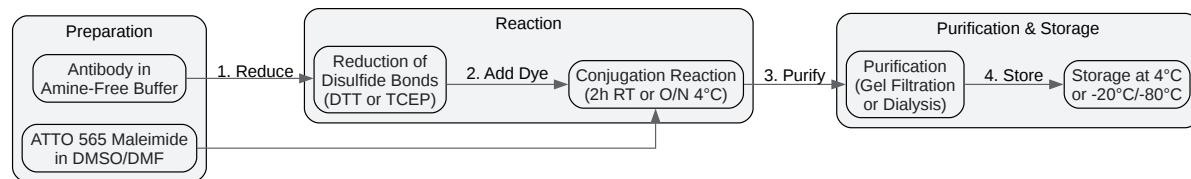
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Gel filtration column (e.g., Sephadex G-25) or dialysis equipment
- Stirring plate and stir bar

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in PBS at a concentration of 1-5 mg/mL.
 - The antibody solution must be free of any amine-containing substances or stabilizers. If necessary, dialyze the antibody against PBS.
- Reduction of Disulfide Bonds:
 - To generate free thiol groups for labeling, the antibody's disulfide bonds need to be reduced.
 - Add a 10- to 20-fold molar excess of DTT or a 2- to 5-fold molar excess of TCEP to the antibody solution.
 - Incubate for 30-60 minutes at room temperature.
 - If DTT is used, it must be removed before adding the maleimide dye. This can be achieved by dialysis against PBS or using a desalting column. TCEP does not need to be removed.
- Dye Preparation:
 - Immediately before use, prepare a 10-20 mM stock solution of **ATTO 565 maleimide** in anhydrous DMF or DMSO.^[2] Protect the solution from light.^[2]
- Conjugation Reaction:

- Add a 10- to 20-fold molar excess of the **ATTO 565 maleimide** stock solution to the reduced antibody solution while gently stirring.[2]
- Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[2] The optimal dye-to-protein ratio may need to be determined empirically for each antibody.

- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with PBS.[7] The first colored, fluorescent band to elute is the conjugated antibody.[7]
 - Alternatively, extensive dialysis against PBS can be used for purification.
- Determination of Degree of Labeling (DOL):
 - The DOL (the average number of dye molecules per antibody) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and 564 nm (for ATTO 565).
- Storage:
 - Store the purified ATTO 565-conjugated antibody at 4°C, protected from light. For long-term storage, add a cryoprotectant (e.g., glycerol) and store at -20°C or -80°C.



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Caption: Workflow for conjugating antibodies with **ATTO 565 maleimide**.

Protocol 2: Cell Surface Staining for Flow Cytometry

This protocol describes the direct immunofluorescent staining of cell surface antigens using an ATTO 565-conjugated primary antibody.

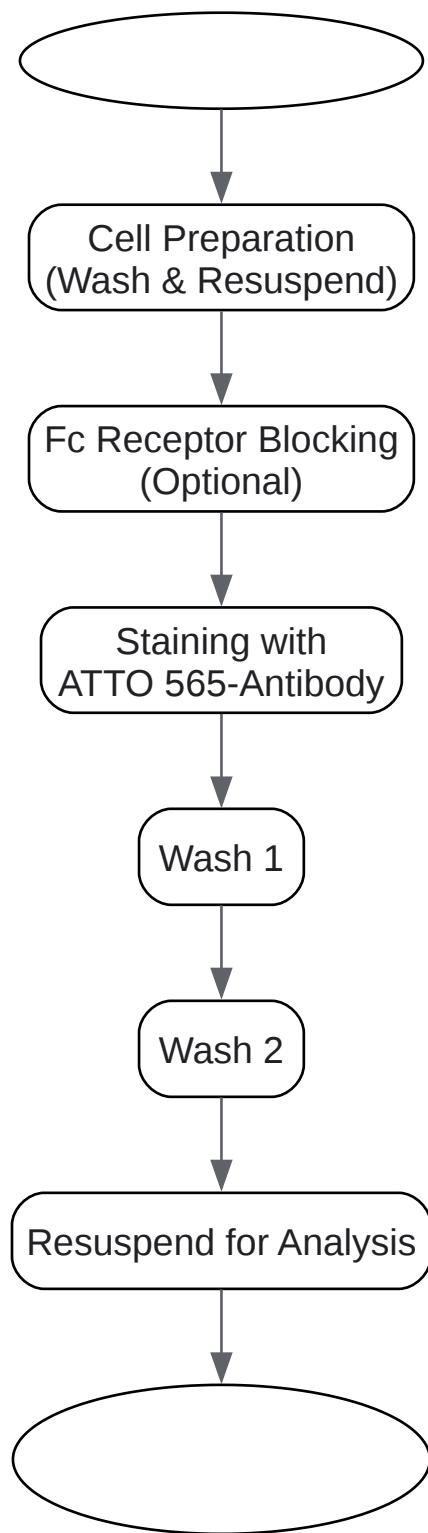
Materials:

- Cells in suspension (e.g., from cell culture or peripheral blood)
- ATTO 565-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)
- FACS tubes
- Centrifuge

Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with ice-cold Flow Cytometry Staining Buffer by centrifuging at 300-400 x g for 5 minutes at 4°C.
 - Resuspend the cell pellet in staining buffer to a concentration of 1×10^7 cells/mL.
- Fc Receptor Blocking (Optional but Recommended):
 - To minimize non-specific binding of the antibody, incubate the cells with an Fc receptor blocking reagent (e.g., Fc block or serum from the same species as the secondary antibody if one is used) for 10-15 minutes at 4°C. Do not wash after this step.
- Staining:
 - Aliquot 100 μ L of the cell suspension (1×10^6 cells) into a FACS tube.

- Add the predetermined optimal concentration of the ATTO 565-conjugated primary antibody.
- Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully decant the supernatant.
 - Repeat the wash step twice to ensure removal of unbound antibody.
- Resuspension and Analysis:
 - Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer equipped with a 561 nm laser.

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Caption: Workflow for cell surface staining with an ATTO 565-conjugated antibody.

Protocol 3: Intracellular Staining for Flow Cytometry

This protocol is for the detection of intracellular antigens. It requires fixation and permeabilization of the cells to allow the antibody to access intracellular targets.

Materials:

- Cells in suspension
- ATTO 565-conjugated primary antibody
- Flow Cytometry Staining Buffer
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., 0.1% Triton X-100 or saponin in PBS)
- FACS tubes
- Centrifuge

Procedure:

- Cell Surface Staining (Optional):
 - If you are co-staining for surface and intracellular markers, perform the cell surface staining protocol first (Protocol 2, steps 1-4).
- Fixation:
 - After the final wash of the surface staining, resuspend the cell pellet in 100 µL of Fixation Buffer.
 - Incubate for 15-20 minutes at room temperature, protected from light.
- Washing:
 - Add 2 mL of Flow Cytometry Staining Buffer and centrifuge at 400-500 x g for 5 minutes. Decant the supernatant.

- Permeabilization and Staining:

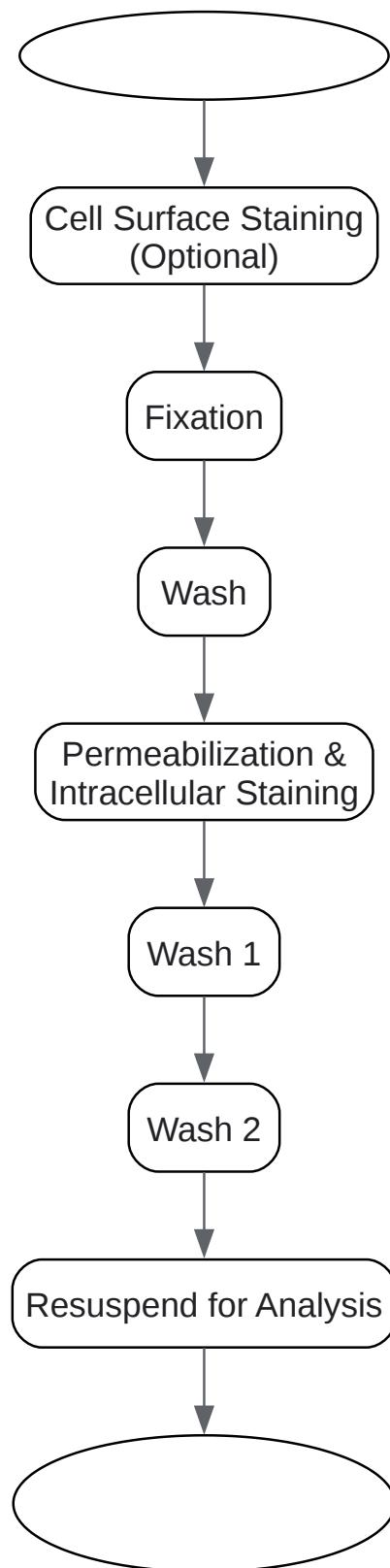
- Resuspend the fixed cells in 100 μ L of Permeabilization Buffer containing the optimal concentration of the ATTO 565-conjugated intracellular antibody.
 - Incubate for 30-45 minutes at room temperature in the dark.

- Washing:

- Wash the cells twice with Permeabilization Buffer. Centrifuge at 400-500 x g for 5 minutes between washes.

- Resuspension and Analysis:

- Resuspend the final cell pellet in 200-500 μ L of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer.

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Caption: Workflow for intracellular staining using an ATTO 565-conjugated antibody.

Conclusion

ATTO 565 maleimide is a versatile and robust fluorescent dye that is well-suited for labeling proteins for flow cytometry applications. Its bright fluorescence and high photostability allow for sensitive detection of both cell surface and intracellular targets. The protocols provided here offer a starting point for researchers to develop and optimize their specific flow cytometry experiments using ATTO 565-conjugated reagents.

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- To cite this document: BenchChem. [ATTO 565 Maleimide for Flow Cytometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12376779#atto-565-maleimide-for-flow-cytometry-facs>

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